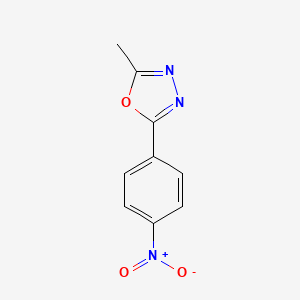

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

説明

The exact mass of the compound 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXVCRNXNQDIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337239 | |

| Record name | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22815-99-2 | |

| Record name | 2-Methyl-5-(nitrophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22815-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS No. 22815-99-2). The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, associated with a wide array of biological activities.[1] This document collates available data on the target molecule and related structures to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. Due to a lack of specific experimental data for the title compound in readily accessible literature, this guide also presents generalized experimental protocols and representative data from closely related analogs to facilitate further research and investigation.

Chemical Properties and Identification

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a small molecule containing a central 1,3,4-oxadiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 5-position.

| Property | Value | Source(s) |

| CAS Number | 22815-99-2 | [2] |

| Molecular Formula | C₉H₇N₃O₃ | [2] |

| Molecular Weight | 205.17 g/mol | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| InChI Key | GYXVCRNXNQDIMC-UHFFFAOYSA-N | |

| SMILES | CC1=NN=C(O1)C2=CC=C(--INVALID-LINK--[O-])C=C2 |

Note: Quantitative physical properties such as melting point, boiling point, and density are not consistently reported in available chemical databases.

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a common method for the synthesis of 1,3,4-oxadiazole derivatives, which can be adapted for the synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. The key steps involve the formation of a hydrazide, followed by acylation and subsequent cyclization.

Step 1: Synthesis of 4-Nitrobenzohydrazide

-

A mixture of methyl 4-nitrobenzoate (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-nitrobenzohydrazide.

Step 2: Synthesis of N'-Acetyl-4-nitrobenzohydrazide

-

To a solution of 4-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine, acetic anhydride (1.1 equivalents) is added dropwise at 0-5 °C.

-

The reaction mixture is then stirred at room temperature for 2-4 hours.

-

The mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give N'-acetyl-4-nitrobenzohydrazide.

Step 3: Cyclodehydration to form 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

-

N'-Acetyl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[3]

-

When using phosphorus oxychloride, the mixture is typically refluxed for 2-3 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or potassium carbonate solution).

-

The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the final product.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. Below is a table of expected spectral data based on closely related analogs.[4][5]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.3-8.5 (d, 2H, Ar-H ortho to NO₂), ~8.1-8.3 (d, 2H, Ar-H meta to NO₂), ~2.6 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=N of oxadiazole), ~163 (C=N of oxadiazole), ~150 (C-NO₂ of phenyl ring), ~130 (quaternary C of phenyl ring), ~128 (CH of phenyl ring), ~124 (CH of phenyl ring), ~11 (CH₃) |

| IR (KBr, cm⁻¹) | ν: ~3100 (Ar C-H), ~1610 (C=N), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1250 (C-O-C of oxadiazole) |

Disclaimer: The spectral data presented are predicted values based on structurally similar compounds and should be confirmed by experimental analysis of the target molecule.

Biological Activity and Potential Applications

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][6] The presence of the nitroaromatic moiety can also contribute to biological activity.

While specific biological data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is limited in the public domain, based on the activities of related compounds, it could be a candidate for screening in various biological assays. For instance, many nitrophenyl-substituted oxadiazoles have been investigated for their antimicrobial and anticancer activities.[7][8]

Potential Signaling Pathways

The biological effects of 1,3,4-oxadiazole derivatives can be attributed to their interaction with various enzymes and signaling pathways. For example, some oxadiazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), lipoxygenase, and various kinases involved in cell proliferation and inflammation. The diagram below illustrates a generalized workflow for screening the biological activity of a novel 1,3,4-oxadiazole derivative.

Conclusion

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a chemical entity with a well-defined structure and CAS number. While specific experimental data on its physical properties and biological activity are not extensively documented in publicly available literature, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests its potential as a subject for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of this compound, leveraging data from related structures to propose synthetic routes and potential areas of biological screening. Further experimental work is necessary to fully characterize its chemical and pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents a predictive analysis based on data from closely related analogues. The methodologies and spectral interpretations are grounded in established principles of organic spectroscopy and data from published studies on similar 1,3,4-oxadiazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. These predictions are based on the analysis of structurally similar compounds.[1][2]

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (from CH₃) |

| ~1610-1590 | Strong | C=N stretch (oxadiazole ring) |

| ~1530 & ~1350 | Strong, distinct | Asymmetric and symmetric N-O stretch (NO₂) |

| ~1480-1400 | Medium | Aromatic C=C stretch |

| ~1250-1200 | Medium | C-O-C stretch (oxadiazole ring) |

| ~1100 | Medium | C-N stretch |

| ~860 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.40 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~8.25 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~2.65 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=N of oxadiazole ring (adjacent to methyl group) |

| ~163 | C=N of oxadiazole ring (adjacent to nitrophenyl group) |

| ~149 | Aromatic C-NO₂ |

| ~130 | Aromatic C-H (meta to nitro group) |

| ~129 | Aromatic C attached to the oxadiazole ring |

| ~124 | Aromatic C-H (ortho to nitro group) |

| ~11 | Methyl carbon (-CH₃) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, adapted from established methods for similar compounds.[1][3]

Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

A common route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N-acylhydrazide.

Step 1: Synthesis of 4-Nitrobenzohydrazide

-

A mixture of methyl 4-nitrobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-nitrobenzohydrazide.

Step 2: Synthesis of N'-acetyl-4-nitrobenzohydrazide

-

4-Nitrobenzohydrazide (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid or pyridine.

-

Acetic anhydride or acetyl chloride (1.1 equivalents) is added dropwise while stirring in an ice bath.

-

The mixture is then stirred at room temperature for 2-4 hours.

-

The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Cyclodehydration to form 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

-

N'-acetyl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The solution is neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Spectroscopic Characterization

FTIR Spectroscopy:

-

A small amount of the dried sample is mixed with potassium bromide (KBr) powder.

-

The mixture is ground to a fine powder and pressed into a thin pellet.

-

The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Tetramethylsilane (TMS) is used as an internal standard.

Visualizations

Synthesis and Analysis Workflow

Caption: Synthetic and analytical workflow for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Potential Biological Activities of 1,3,4-Oxadiazole Derivatives

Caption: Conceptual overview of potential biological activities for 1,3,4-oxadiazole derivatives.[4][5][6][7]

Disclaimer: The spectroscopic data and experimental protocols provided in this guide are predictive and generalized based on available scientific literature for analogous compounds. For definitive characterization, experimental synthesis and analysis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole are required.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for this exact molecule in public databases, this guide leverages data from a closely related analogue, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, to infer the molecular geometry and crystal structure characteristics of the 4-nitrophenyl-1,3,4-oxadiazole core.

Molecular Identity

| Identifier | Value |

| Chemical Name | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |

| CAS Number | 22815-99-2[1] |

| Molecular Formula | C₉H₇N₃O₃[1] |

| Molecular Weight | 205.173 g/mol [1] |

| SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)--INVALID-LINK--=O[1] |

Structural Analysis

While a dedicated single-crystal X-ray diffraction study for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is not publicly available, the crystal structure of the analogous compound, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, provides significant insight into the geometry of the core structure. The adamantyl group is a bulky, non-polar substituent, and its replacement with a smaller methyl group is not expected to significantly alter the fundamental bond lengths and angles of the 4-nitrophenyl-1,3,4-oxadiazole moiety.

Molecular Geometry

The molecular structure of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole consists of a central 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring is substituted at the 2-position with a methyl group and at the 5-position with a 4-nitrophenyl group. The 1,3,4-oxadiazole ring is known to be a bioisostere for ester and amide functionalities, contributing to its prevalence in medicinal chemistry.

Crystallographic Data (from Analogue)

The following crystallographic data are for 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and serve as a proxy for the target molecule's crystal system and unit cell parameters.

| Parameter | Value |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/m (Assumed from symmetry) |

| a (Å) | 6.8502 (6)[2] |

| b (Å) | 6.5705 (7)[2] |

| c (Å) | 17.6761 (15)[2] |

| α (°) | 90 |

| β (°) | 98.432 (8)[2] |

| γ (°) | 90 |

| Volume (ų) | 786.99 (13)[2] |

| Z | 2[2] |

Selected Bond Lengths and Angles (from Analogue)

The bond lengths and angles of the 4-nitrophenyl-1,3,4-oxadiazole core are expected to be very similar to those in the adamantyl-substituted analogue.

| Bond | Length (Å) | Angle | Degrees (°) |

| C-O (oxadiazole) | ~1.37 | O-C-N | ~108-110 |

| C=N (oxadiazole) | ~1.30 | C-N-N | ~106-108 |

| N-N (oxadiazole) | ~1.42 | C-O-C | ~105-107 |

| C(oxadiazole)-C(phenyl) | ~1.47 | N-N-C(phenyl) | ~120-122 |

| C-N (nitro) | ~1.48 | O-N-O | ~123-125 |

| N=O (nitro) | ~1.22 |

Experimental Protocols

Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

The synthesis is a two-step process starting from 4-nitrobenzoic acid. The first step is the formation of the corresponding acid hydrazide, followed by cyclization with a suitable reagent to form the oxadiazole ring.

Step 1: Synthesis of 4-Nitrobenzohydrazide

-

Esterification: 4-Nitrobenzoic acid is first converted to its methyl or ethyl ester. A mixture of 4-nitrobenzoic acid (1 equivalent), methanol or ethanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the excess alcohol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The ester is then extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

-

Hydrazinolysis: The crude ester is dissolved in ethanol, and hydrazine hydrate (80% solution, 2-3 equivalents) is added.[3] The mixture is refluxed for 6-8 hours.[3] Upon cooling, the 4-nitrobenzohydrazide precipitates as a solid. The solid is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

-

Acylation: 4-Nitrobenzohydrazide (1 equivalent) is dissolved in a suitable solvent like pyridine or a mixture of acetic anhydride and acetic acid.

-

Cyclodehydration: Acetic anhydride (1.5-2 equivalents) is added dropwise to the solution at 0°C. The mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and byproducts, and then with a dilute sodium bicarbonate solution. The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/chloroform mixture to yield the final product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. However, the 1,3,4-oxadiazole scaffold is present in a variety of biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4] Further research is required to elucidate the specific biological profile of the title compound.

Conclusion

This technical guide has summarized the available structural and synthetic information for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. While a dedicated crystallographic study is not yet available, data from a close analogue provides a strong basis for understanding its molecular geometry. A plausible and detailed synthetic protocol has been outlined based on established chemical literature. The lack of biological data highlights an opportunity for future research to explore the potential of this compound in drug discovery and development.

References

The Rising Therapeutic Potential of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives: A Technical Overview

For Immediate Release

[City, State] – The scientific community is witnessing a surge of interest in the biological activities of 1,3,4-oxadiazole derivatives, with a particular focus on compounds such as 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and its analogues. These molecules are emerging as promising candidates in drug discovery, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current research, experimental methodologies, and known mechanisms of action for this versatile class of compounds.

The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, a scaffold that imparts favorable physicochemical and pharmacokinetic properties.[1][2] The presence of the 4-nitrophenyl group, in particular, has been associated with enhanced biological efficacy in several studies. This guide will synthesize findings from recent scientific literature to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Derivatives of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse, highlighting the potential of these compounds to target multiple pathways involved in tumorigenesis.

One of the key mechanisms involves the inhibition of crucial enzymes necessary for cancer cell proliferation, such as thymidylate synthase.[3] Furthermore, studies have implicated the modulation of major signaling pathways, including the EGFR, PI3K/Akt/mTOR, and NF-κB pathways.[4][5][6] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 1,3,4-oxadiazole derivatives, including those with a nitrophenyl moiety, against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [3] |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | [3] | ||

| HepG2 (Liver) | 18.3 ± 1.4 | [3] | ||

| 2 | Thiazolidinedione incorporated 1,3,4-oxadiazole derivative | - | - | [6] |

| 3 | Quinoline incorporated 1,3,4-oxadiazole | - | - | [6] |

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 1,3,4-oxadiazole derivatives have shown promising activity against a range of bacterial and fungal strains.[7][8] Their mode of action is believed to involve the disruption of essential cellular processes in microorganisms, such as the inhibition of enzymes like peptide deformylase and the interference with biofilm formation.[1][9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

| Compound Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 4 - 32 | Not Specified | [9] |

| Escherichia coli | Not Specified | Not Specified | [10] | |

| Pseudomonas aeruginosa | Not Specified | Not Specified | [10] | |

| Candida albicans | Not Specified | Not Specified | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,3,4-oxadiazole derivatives have been investigated for their ability to mitigate the inflammatory response.[12] A key mechanism appears to be the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[2][13]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.

| Compound Class | Animal Model | Dose | Edema Inhibition (%) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | Rat | 100 mg/kg | 32.5 - 60 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols used to assess the biological activities of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives.

Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

A common synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine or the reaction of an acid hydrazide with a dehydrating agent.[10][14] For the synthesis of the title compound, 4-nitrobenzoyl hydrazide would be reacted with a suitable acetylating agent followed by cyclodehydration. A plausible method is the reaction of 1-acetyl-2-(4-nitrobenzoyl) hydrazine with a dehydrating agent like phosphorus oxychloride or perchloric acid in acetic anhydride.[14]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[16][17]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[17][18]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or an SDS/HCl mixture.[17][18]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[17]

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of chemical compounds.[19][20]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.[19]

-

Well Preparation: Wells of a specific diameter are cut into the agar.[19][20]

-

Compound Application: A defined volume of the test compound solution at various concentrations is added to the wells.[10]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[10]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is a standard for screening acute anti-inflammatory activity.[21][22]

-

Animal Acclimatization: Rodents (typically rats) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.[21]

-

Induction of Edema: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized inflammation.[21][23]

-

Paw Volume Measurement: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.[23][24]

-

Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.[21]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.

Anticancer Signaling Pathway

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with key signaling cascades that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its inhibition by oxadiazole derivatives can lead to apoptosis.[4][5]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds are linked to the downregulation of inflammatory pathways. The NF-κB signaling cascade is a critical player in inflammation, and its inhibition by 1,3,4-oxadiazole derivatives can suppress the expression of pro-inflammatory genes.[2][13]

General Experimental Workflow

The investigation of novel 1,3,4-oxadiazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

Conclusion and Future Directions

The body of evidence strongly suggests that 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives represent a promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for specific derivatives. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation drugs with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. researchhub.com [researchhub.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. protocols.io [protocols.io]

- 18. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. botanyjournals.com [botanyjournals.com]

- 20. nanobioletters.com [nanobioletters.com]

- 21. benchchem.com [benchchem.com]

- 22. Carragenan-induced paw edema: Significance and symbolism [wisdomlib.org]

- 23. dovepress.com [dovepress.com]

- 24. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Trajectory of 1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery

For Immediate Release

A comprehensive technical guide detailing the burgeoning therapeutic applications of 1,3,4-oxadiazole compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper elucidates the diverse pharmacological activities of this heterocyclic scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to accelerate innovation in medicinal chemistry.

The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged structure" in drug discovery. Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have rendered it a versatile scaffold for the development of novel therapeutic agents across a wide spectrum of diseases. This guide provides an in-depth exploration of the significant anticancer, antimicrobial, anti-inflammatory, and neurological activities exhibited by 1,3,4-oxadiazole derivatives.

Anticancer Potential: A Multi-pronged Attack on Malignancy

1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are diverse and target key pathways involved in tumor progression.

A notable mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][2] Certain 1,3,4-oxadiazole compounds have been shown to suppress the phosphorylation of IκB and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[1] This disruption of NF-κB signaling can induce apoptosis in cancer cells.

Furthermore, these compounds have been identified as inhibitors of crucial enzymes implicated in cancer, such as histone deacetylases (HDACs), telomerase, and topoisomerases.[3][4]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 | 27.5 | [1] |

| 2-(2,3-Dihydrobenzo[b][3][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | - | 1.27 ± 0.05 (Telomerase inhibition) | [6] |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | - | HDAC inhibitor | [6] |

| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | MCF-7, MDA-MB-231 | - | [6] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 | 0.78 | [7] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HepG2 | 0.26 | [7] |

Broad-Spectrum Antimicrobial Efficacy

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives incorporating the 1,3,4-oxadiazole ring have shown significant promise in combating bacterial infections, including those caused by drug-resistant strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolone hybrids | S. aureus | 1-2 | [5] |

| Fluoroquinolone hybrids | MRSA | 0.25-1 | [5] |

| 2-acylamino derivatives | B. subtilis | 0.78 | [5] |

| Naphthofuran derivatives | P. aeruginosa | 0.2 | [5] |

| OZE-I | S. aureus | 4-16 | [8] |

| OZE-II | S. aureus | 4-16 | [8] |

| OZE-III | S. aureus | 8-32 | [8] |

| 4a, 4b, 4c | MRSA | 62 | [9] |

Antifungal Activity

1,3,4-oxadiazoles have also demonstrated potent antifungal properties, with some derivatives showing efficacy comparable or superior to existing antifungal drugs.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| LMM5 | Candida albicans | 32 | [10] |

| LMM11 | Candida albicans | 32 | [10] |

| LMM6 | Candida albicans | 8-32 | [11][12] |

| Pyridin-4-yl derivatives (45a, 45b) | - | ≤ 0.125 (MIC80) | [5] |

| Nitro-substituted derivatives (50a-c) | Candida strains | 0.78-3.12 (MIC50) | [5] |

| Analogs 3g, 3i, 3m | C. albicans, C. glabrata, C. tropicalis | 200 |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. 1,3,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis.

| Compound/Derivative | Mycobacterium Strain | MIC (µg/mL) | Reference |

| Pyridin-4-yl derivatives (40a-c) | M. tuberculosis | 3.90 | [5] |

| S-substituted 1,3,4-oxadiazole-2-thiols (32a-h, 33a-d) | M. tuberculosis My 331/88 | 0.03 µM | [5] |

| Hydrazide derivatives (1k, 1l) | M. tuberculosis H37Rv | 8 | [13] |

| Hydrazide derivatives (1k, 1l) | Pyrazinamide-resistant strain | 4 | [13] |

| Compound 8j | M. tuberculosis H37Rv | 0.6 | [14] |

| Compound 8j | Pre-extensively drug-resistant isolate | 2 | [14] |

| Compound 5d | M. smegmatis | 25 µM | [15] |

Antiviral Activity

Several 1,3,4-oxadiazole derivatives have been investigated for their antiviral properties, showing activity against a variety of viruses.

| Compound/Derivative | Virus | EC50/IC50 | Reference |

| Aminothiazole substituent derivatives | HSV-1, HSV-2 | IC50 = 2 µmol/L | [5] |

| Phenyl hydrazonoyl group derivative (67) | Vaccinia, HSV-1, Vesicular stomatitis, Coxsackie B4 | IC50 = 4 µmol/L | [5] |

| 6-Azauracil derivative (68) | VZV TK- | EC50 = 49.67 µM | [5] |

| 1-phenyl-5-amine-4-pyrazole sulphide derivatives (40a-f) | Tobacco mosaic virus (TMV) | EC50 = 11.9-16.5 µg/mL | [16] |

| Coumarin derivatives (H6, Y5) | Tobacco mosaic virus (TMV) | EC50 = 180.7-218.6 µg/mL | [17] |

Anti-inflammatory Effects: Targeting Key Mediators

1,3,4-oxadiazoles have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 10 | COX-1 | 0.140 ± 2.38 | [16] |

| Compound 10 | COX-2 | 0.007 ± 0.11 | [16] |

| Oxime hybrid 6d | COX-1 | 1.10-0.94 | [18][19] |

| Oxime hybrid 7h | COX-2 | 2.30-5.00 | [18][19] |

| Pyrrolo[3,4-d]pyridazinone derivative 11c | COX-2 | 0.04 | [20] |

Neurological and Metabolic Disorders

The therapeutic potential of 1,3,4-oxadiazoles extends to the central nervous system and metabolic diseases.

Anticonvulsant Activity

Certain derivatives have shown promising anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy.

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 | [8] |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 | [8] |

Antidepressant Activity

Some 1,3,4-oxadiazole compounds have exhibited antidepressant-like effects in animal models.

| Compound/Derivative | Test Model | Activity | Reference |

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | Forced Swim Test | DID = 58.93% | [1] |

| 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (8) | Forced Swim & Tail Suspension | Moderate Activity | [21] |

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol (3) | Forced Swim & Tail Suspension | Moderate Activity | [21] |

Antidiabetic Activity

Derivatives of 1,3,4-oxadiazole have been explored for their potential to manage diabetes, primarily through the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.

| Compound/Derivative | Enzyme | IC50 (µg/mL) | Reference |

| 2-thione derivative 5g | α-amylase | 13.09±0.06 | [2] |

| 2-thione derivative 5a | α-glucosidase | 12.27 ± 0.41 | [2] |

| Azaspirocycles | α-amylase | 40.00-80.00 | [22] |

| Azaspirocycles | α-glucosidase | 46.01-81.65 | [22] |

| 1,3,4-oxadiazolyl sulphide derivative 1 | α-glucosidase | 126.84 µM | [23] |

| 1,3,4-oxadiazolyl sulphide derivative 1 | α-amylase | 129.72 µM | [23] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A mixture of an acid hydrazide and a carboxylic acid is typically refluxed in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][21][24] Alternatively, microwave-assisted synthesis offers a rapid and efficient solvent-free method.[24]

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

These compounds are typically synthesized by reacting an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification.[5][10]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][24]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Forced Swim Test (Antidepressant Activity)

This behavioral test is used to assess antidepressant-like activity in rodents.[1][3][21]

-

Acclimatization: Acclimate the animals to the testing room.

-

Drug Administration: Administer the test compound or vehicle to the animals.

-

Test Procedure: Place the animal in a cylinder of water from which it cannot escape.

-

Observation: Record the duration of immobility during a set period of the test. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities demonstrated by its derivatives underscore their potential as lead compounds for the development of new drugs targeting a wide array of diseases. This technical guide provides a solid foundation for researchers to build upon, offering valuable data and methodologies to guide future drug discovery and development efforts centered on this remarkable heterocyclic core.

References

- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. ijnrd.org [ijnrd.org]

- 24. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties including melting point and solubility of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its melting point and solubility, details the experimental protocols for their determination, and presents a typical synthetic pathway.

Core Physical Properties

Quantitative data for the specific physical properties of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS Number: 22815-99-2; Molecular Formula: C₉H₇N₃O₃) is not consistently reported in publicly available chemical databases[1][2][3][4]. However, based on the analysis of related structures and general principles of physical chemistry, a qualitative assessment and comparison with analogues can be made.

Data Summary

| Property | Value | Remarks |

| Melting Point | Not available | Data for this specific compound is not readily found in surveyed databases. However, related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles with longer alkyl chains, such as the 2-hexyl and 2-pentadecyl derivatives, have reported melting points, suggesting the methyl derivative will also have a distinct melting point. |

| Solubility | The presence of the aromatic nitro group and the oxadiazole ring suggests low solubility in water. Aryl-substituted oxadiazoles generally exhibit significantly lower aqueous solubility[5]. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are often used for similar heterocyclic compounds. |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physical properties of chemical compounds. The following sections describe standard protocols for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry sample of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm[6].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater[7]. The capillary is positioned adjacent to a calibrated thermometer or a temperature sensor.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point[8].

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point[8][9].

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically determined by adding a measured amount of the solute to a measured volume of the solvent at a specific temperature.

Qualitative Solubility Testing:

-

Solvent Selection: A range of standard laboratory solvents should be used, including water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and organic solvents such as ethanol, acetone, and diethyl ether[10][11][12].

-

Procedure: A small, measured amount of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (e.g., 10 mg) is placed in a test tube[10].

-

A small volume of the chosen solvent (e.g., 0.5 mL) is added, and the mixture is vigorously agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature[10][13].

-

Observation: The sample is visually inspected for the disappearance of the solid material. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is classified as insoluble.

Synthetic Pathway and Experimental Workflow

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, such as 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is a well-established process in organic chemistry. A common and effective method involves the cyclization of an acyl hydrazide. The following diagrams illustrate a typical synthetic route and the general laboratory workflow for determining physical properties.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-METHYL-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE | 22815-99-2 [chemicalbook.com]

- 3. 5-Methyl-2-[4-(nitrophenyl)-1,3,4-oxadiazole | 22815-99-2 | XAA81599 [biosynth.com]

- 4. appretech.com [appretech.com]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

The 1,3,4-Oxadiazole Scaffold: A Comprehensive Technical Guide on its Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its prevalence in modern drug discovery.[3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of the 1,3,4-oxadiazole core, with a focus on key experimental methodologies and the signaling pathways of prominent drugs incorporating this scaffold.

Discovery and Historical Background

The parent unsubstituted 1,3,4-oxadiazole was first synthesized in 1965 by C. Ainsworth through the thermolysis of N,N'-diformylhydrazine.[1] This initial preparation laid the groundwork for the exploration of its derivatives. Early investigations into monosubstituted 1,3,4-oxadiazoles were reported in 1955 by two independent laboratories.[4] Over the subsequent decades, the versatility of the 1,3,4-oxadiazole ring in various applications, from materials science to agriculture, became increasingly apparent.[1] However, it is in the realm of medicinal chemistry where this scaffold has had the most profound impact, leading to the development of numerous therapeutic agents.[2]

Synthetic Methodologies and Experimental Protocols

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines. This transformation can be effected by a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being one of the most frequently employed.[1][3]

General Experimental Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol describes a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of the corresponding N,N'-diacylhydrazine intermediate using phosphorus oxychloride.

Step 1: Synthesis of N,N'-Diacylhydrazine Intermediate

-

To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

Add the N,N'-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux (typically 80-110 °C) for 4-8 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

The resulting precipitate, the 2,5-disubstituted-1,3,4-oxadiazole, is collected by filtration.

-

Wash the solid with water and dry it.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[1][3]

Alternative Synthetic Routes

While the cyclodehydration of diacylhydrazines is a cornerstone of 1,3,4-oxadiazole synthesis, several other effective methods have been developed. These include the oxidative cyclization of N-acylhydrazones, the reaction of acid hydrazides with orthoesters, and one-pot syntheses from carboxylic acids and acid hydrazides.[2] More contemporary methods also utilize microwave irradiation to accelerate the reaction and improve yields.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the parent 1,3,4-oxadiazole and a representative derivative, 2,5-diphenyl-1,3,4-oxadiazole.

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₂O | [5] |

| Molecular Weight | 70.05 g/mol | [5] |

| Boiling Point | 150 °C | [4] |

| Physical State | Liquid | [5] |

Table 1: Physical Properties of Unsubstituted 1,3,4-Oxadiazole

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O | [6] |

| Molecular Weight | 222.25 g/mol | [6] |

| Melting Point | 137-141 °C | |

| Appearance | White to off-white crystalline powder |

Table 2: Physical Properties of 2,5-Diphenyl-1,3,4-oxadiazole

| Spectral Data | Characteristic Peaks | Reference |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), 1615 (C=N), 1550 (C=C), 1020 (C-O-C) | [7] |

| ¹H NMR (CDCl₃, δ ppm) | 8.15-8.25 (m, 4H, ortho-protons of phenyl rings), 7.50-7.60 (m, 6H, meta- and para-protons of phenyl rings) | [7] |

| ¹³C NMR (CDCl₃, δ ppm) | 164.5 (C2 and C5 of oxadiazole), 131.9 (para-carbon of phenyl), 129.3 (meta-carbon of phenyl), 127.0 (ortho-carbon of phenyl), 124.2 (ipso-carbon of phenyl) | [7] |

Table 3: Spectroscopic Data for 2,5-Diphenyl-1,3,4-oxadiazole

Visualization of Signaling Pathways and Workflows

The biological activity of many 1,3,4-oxadiazole-containing drugs stems from their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two prominent examples.

Raltegravir: An HIV Integrase Inhibitor

Raltegravir is an antiretroviral drug used in the treatment of HIV infection. It functions by inhibiting the viral enzyme integrase, which is essential for the integration of viral DNA into the host cell's genome.

Zibotentan: An Endothelin-A Receptor Antagonist

Zibotentan is an investigational anti-cancer agent that acts as a selective antagonist of the endothelin-A (ETA) receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by endothelin-1 (ET-1), initiates a signaling cascade leading to cell proliferation and survival.

Conclusion

The 1,3,4-oxadiazole scaffold has firmly established its importance in the landscape of medicinal chemistry. Its discovery and the subsequent development of diverse synthetic routes have provided chemists with a versatile building block for the creation of novel therapeutic agents. The examples of Raltegravir and Zibotentan highlight the ability of 1,3,4-oxadiazole-containing molecules to interact with critical biological targets and modulate disease-related signaling pathways. As our understanding of molecular biology deepens, the rational design of new drugs incorporating this privileged scaffold will undoubtedly continue to yield innovative treatments for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocycle integral to the development of new therapeutic agents and functional materials. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2,5-disubstitution pattern on the 1,3,4-oxadiazole ring allows for fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in medicinal chemistry.[3][5] This document provides an overview of prominent synthetic methods for 2,5-disubstituted 1,3,4-oxadiazoles, complete with detailed experimental protocols and comparative data to aid in the selection of the most suitable method for a given application.

Application Notes

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be broadly categorized into several effective strategies, each with its own set of advantages and limitations. Key approaches include the cyclodehydration of diacylhydrazines, oxidative cyclization of acylhydrazones, and various one-pot methodologies.

1. Cyclodehydration of Diacylhydrazines: This is a classic and widely employed method. It typically involves the reaction of an acylhydrazide with a carboxylic acid or its derivative (such as an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.[1][6] Common dehydrating agents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and phosphorus pentoxide (P₂O₅).[1] This method is versatile and can be used to synthesize a wide range of symmetrically and asymmetrically substituted oxadiazoles.

2. Oxidative Cyclization of Acylhydrazones: This approach involves the condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone, which is subsequently cyclized under oxidative conditions.[2][7] A variety of oxidizing agents can be employed, such as iodine, lead tetraacetate, and potassium permanganate.[8] Greener alternatives to this method have been developed, utilizing techniques like microwave-assisted synthesis or solvent-free grinding with catalytic iodine, which offer advantages in terms of reduced reaction times and environmental impact.[8][9][10][11]

3. One-Pot Synthesis-Functionalization Strategies: Modern synthetic chemistry has seen a rise in one-pot procedures that combine multiple reaction steps without the isolation of intermediates, leading to increased efficiency. A notable one-pot method for 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted oxadiazole in situ, followed by a copper-catalyzed C-H arylation with an aryl iodide.[12][13] This approach is particularly useful for the late-stage functionalization of complex molecules.[12] Another one-pot method utilizes the copper-catalyzed dual oxidation of arylacetic acids and hydrazides.[6][14]

4. Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of 1,3,4-oxadiazoles, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[9][15][16][17][18] This technique is applicable to various synthetic routes, including cyclodehydration and oxidative cyclization reactions.[17]

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to 2,5-disubstituted 1,3,4-oxadiazoles, allowing for easy comparison of reaction conditions and yields.

Table 1: One-Pot Synthesis via NIITP and Copper-Catalyzed Arylation [13]

| Carboxylic Acid | Aryl Iodide | Yield (%) |

| 4-Fluorobenzoic acid | Iodobenzene | 78 |

| 4-Methylbenzoic acid | Iodobenzene | 87 |

| 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 79 |

| Probenecid | Iodobenzene | 44 |

| Naproxen | 2-Iodonaphthalene | 69 |

Table 2: Cyclodehydration using POCl₃ [19]

| Hydrazide | Substituted Acid | Yield (%) |

| Isonicotinic hydrazide | Salicylic acid | 85 |

| Isonicotinic hydrazide | 4-Hydroxybenzoic acid | 82 |

| Isonicotinic hydrazide | 2,4-Dichlorobenzoic acid | 90 |

Table 3: Iodine-Mediated Oxidative Cyclization (Grinding Method) [8]

| Aromatic Hydrazide | Aromatic Aldehyde | Time (min) | Yield (%) |

| Benzhydrazide | Benzaldehyde | 5 | 92 |

| Benzhydrazide | 4-Chlorobenzaldehyde | 7 | 90 |

| 4-Nitrobenzhydrazide | 4-Methoxybenzaldehyde | 10 | 88 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via NIITP and Copper-Catalyzed Arylation [12][13]

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).

-

Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

-

Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.

-

After cooling to room temperature, add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and anhydrous 1,4-dioxane (0.50 mL, 0.20 M total).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 18 hours.

-

After cooling, the reaction mixture can be purified by flash column chromatography to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration [1][19]

-

A mixture of an acylhydrazide (1 mmol) and a substituted carboxylic acid (1 mmol) is prepared.

-

Phosphorus oxychloride (POCl₃, 5 mL) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 3: Green Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Iodine-Mediated Oxidative Cyclization using Grinding [8]

-

In a mortar, grind a mixture of an aromatic hydrazide (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of molecular iodine (10 mol %).

-

Continue grinding for 5-10 minutes at room temperature.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium thiosulfate to remove the iodine.

-

The solid product is then filtered, washed with water, and dried to afford the 2,5-disubstituted 1,3,4-oxadiazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Caption: Cyclodehydration pathway to 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: Oxidative cyclization route to 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: One-pot synthesis and functionalization of 1,3,4-oxadiazoles.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies | Semantic Scholar [semanticscholar.org]

- 11. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazol...: Ingenta Connect [ingentaconnect.com]

- 17. wjarr.com [wjarr.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the biological activities of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols detailed below are designed to facilitate the screening and characterization of this specific molecule.

Potential Biological Activities

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a range of biological effects. For 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the primary activities of interest for in vitro testing include:

-

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines, induction of apoptosis, and effects on cell cycle progression.

-

Antimicrobial Activity: Determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Assessment of the inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as nitric oxide (NO) scavenging activity.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Anticancer Activity

1. MTT Assay for Cytotoxicity

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[1]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.[2][3][4]

-

Materials:

-

Cancer cell lines

-

Culture medium and supplements

-

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-